molecular formula C11H5Cl2F3N2O B1304686 4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one CAS No. 62436-07-1

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

Cat. No.: B1304686
CAS No.: 62436-07-1
M. Wt: 309.07 g/mol
InChI Key: JPRADYWRQUBOIS-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a chemical compound with a complex structure that includes dichloro and trifluoromethyl groups attached to a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylacetic acid and 4-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including chlorination and cyclization, to form intermediate compounds.

    Final Cyclization: The intermediate compounds are then subjected to cyclization reactions under controlled conditions to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to specific biological functions.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-phenylpyridazin-3(2H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4,5-Dichloro-2-(4-methylphenyl)pyridazin-3(2H)-one: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is unique due to the presence of both dichloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.

Biological Activity

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, with the chemical formula C₁₁H₅Cl₂F₃N₂O and a molecular weight of 309.08 g/mol, is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₅Cl₂F₃N₂O
  • Molecular Weight : 309.08 g/mol
  • Melting Point : 139–140 °C
  • CAS Number : 62436-07-1

Antimicrobial Properties

Research indicates that compounds similar to 4,5-dichloro derivatives exhibit significant antimicrobial activity. For instance, studies have shown that pyridazine-based compounds can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli ranged between 3.12 and 12.5 µg/mL, indicating potential efficacy as antibacterial agents .

Anticancer Activity

The anticancer potential of pyridazine derivatives has been explored in several studies. One study demonstrated that certain pyridazine compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and subsequent cell death .

Neuroprotective Effects

Preliminary research suggests that 4,5-dichloro derivatives may possess neuroprotective properties. In vitro studies have indicated that these compounds can reduce oxidative stress markers in neuronal cell lines, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated MIC values of 3.12 to 12.5 µg/mL against S. aureus and E. coli .
Anticancer Mechanism Induction of apoptosis via ROS generation in cancer cell lines .
Neuroprotection Reduction of oxidative stress markers in neuronal cells .
  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation, leading to cell lysis.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways is a key mechanism through which these compounds exert anticancer effects.
  • Oxidative Stress Modulation : The ability to modulate oxidative stress levels contributes to the neuroprotective effects observed in neuronal models.

Properties

IUPAC Name

4,5-dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F3N2O/c12-8-5-17-18(10(19)9(8)13)7-3-1-6(2-4-7)11(14,15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRADYWRQUBOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378855
Record name 4,5-Dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62436-07-1
Record name 4,5-Dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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